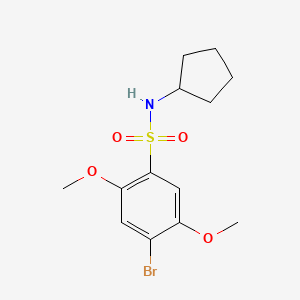
4-bromo-N-cyclopentyl-2,5-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-cyclopentyl-2,5-dimethoxybenzenesulfonamide is an organic compound with the molecular formula C13H18BrNO4S. It is a brominated derivative of benzenesulfonamide, featuring a cyclopentyl group and two methoxy groups attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-cyclopentyl-2,5-dimethoxybenzenesulfonamide typically involves the bromination of a precursor compound followed by sulfonamide formation. One common synthetic route includes:
Cyclopentylation: The attachment of a cyclopentyl group to the nitrogen atom, which can be achieved through nucleophilic substitution reactions.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group, usually through the reaction of the brominated and methoxylated benzene derivative with a sulfonamide reagent
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and sulfonamide formation processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-cyclopentyl-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, often using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the sulfonamide group to an amine, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu)
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-bromo-N-cyclopentyl-2,5-dimethoxybenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-bromo-N-cyclopentyl-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2,5-dimethoxybenzenesulfonamide
- N-cyclopentyl-2,5-dimethoxybenzenesulfonamide
- 4-bromo-N-cyclopentylbenzenesulfonamide
Uniqueness
4-bromo-N-cyclopentyl-2,5-dimethoxybenzenesulfonamide is unique due to the presence of both bromine and cyclopentyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups distinguishes it from other similar compounds and may confer specific properties that are valuable in research and industrial applications .
Properties
Molecular Formula |
C13H18BrNO4S |
|---|---|
Molecular Weight |
364.26 g/mol |
IUPAC Name |
4-bromo-N-cyclopentyl-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C13H18BrNO4S/c1-18-11-8-13(12(19-2)7-10(11)14)20(16,17)15-9-5-3-4-6-9/h7-9,15H,3-6H2,1-2H3 |
InChI Key |
QRIFKXQSCHUGJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1H-benzimidazol-2-yl)-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide](/img/structure/B12190035.png)
![2-[(2-{[(4-Fluorophenyl)methyl]amino}pteridin-4-yl)amino]ethan-1-ol](/img/structure/B12190037.png)

![(Z)-N-(3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B12190051.png)
![N-[1-(4-methylbenzenesulfonyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B12190058.png)

![N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-methoxyacetamide](/img/structure/B12190071.png)
![3-methyl-N-(2-{1-[(phenylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide](/img/structure/B12190072.png)
![[(2,3,5,6-Tetramethylphenyl)sulfonyl]indoline](/img/structure/B12190084.png)
![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-bromophenyl)pyridazine](/img/structure/B12190092.png)
![[4-(3-Methoxyphenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone](/img/structure/B12190093.png)
![Methyl(1-phenylpyrazolo[4,5-e]pyrimidin-4-yl)(2-(2-pyridyl)ethyl)amine](/img/structure/B12190111.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12190113.png)
